methyl 7-(3-(2-chlorophenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
Methyl 7-(3-(2-chlorophenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that belongs to the class of dihydroisoquinolines This compound is characterized by the presence of a ureido group attached to a chlorophenyl ring, which is further connected to a dihydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-(3-(2-chlorophenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the dihydroisoquinoline core, followed by the introduction of the ureido group and the chlorophenyl ring. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(3-(2-chlorophenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can be used to modify the functional groups within the compound, potentially leading to new derivatives with different properties.
Substitution: The chlorophenyl ring can undergo substitution reactions, where the chlorine atom is replaced by other functional groups, leading to a variety of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a range of chlorophenyl-substituted isoquinolines.
Scientific Research Applications
Methyl 7-(3-(2-chlorophenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of methyl 7-(3-(2-chlorophenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ureido group and the chlorophenyl ring play crucial roles in these interactions, potentially leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydroisoquinoline derivatives with different substituents on the ureido group or the phenyl ring. Examples include:
- Methyl 7-(3-(4-chlorophenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
- Methyl 7-(3-(2-bromophenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Uniqueness
The uniqueness of methyl 7-(3-(2-chlorophenyl)ureido)-3,4-dihydroisoquinoline-2(1H)-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 7-[(2-chlorophenyl)carbamoylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3/c1-25-18(24)22-9-8-12-6-7-14(10-13(12)11-22)20-17(23)21-16-5-3-2-4-15(16)19/h2-7,10H,8-9,11H2,1H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQBROSTQNVZJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)NC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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